3-Hexenyl salicylate

Description

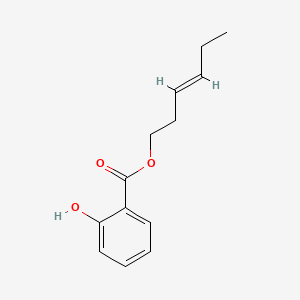

Structure

3D Structure

Properties

CAS No. |

68141-22-0 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

[(E)-hex-3-enyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+ |

InChI Key |

IEPWIPZLLIOZLU-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCOC(=O)C1=CC=CC=C1O |

Canonical SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1O |

density |

1.052 - 1.067 |

physical_description |

Liquid Clear colorless liquid / Green balsamic |

solubility |

Practically insoluble or insoluble Freely soluble (in ethanol) |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Biosynthetic Pathways of 3 Hexenyl Salicylate

Distribution and Chemotaxonomic Significance of 3-Hexenyl Salicylate (B1505791) Across Biological Kingdoms

3-Hexenyl salicylate is a benzoate (B1203000) ester recognized for its fresh, green, and sweet-floral aroma. chemicalbook.compellwall.com While its synthetic form is widely utilized, its natural occurrence is limited, which has implications for its chemotaxonomic significance.

The natural presence of cis-3-Hexenyl salicylate in the plant kingdom is notably sparse and typically found in trace amounts. scentree.co Its most cited natural source is the absolute of carnation flowers (Dianthus caryophyllus), a member of the Caryophyllaceae family. chemicalbook.comscentree.coscentree.co However, the extraction yield from carnation is very low, making natural isolation commercially unviable. scentree.coscentree.co

While the direct detection of 3-Hexenyl salicylate is rare, its precursors are more widespread. The alcohol moiety, (Z)-3-hexen-1-ol (also known as leaf alcohol), is a common green leaf volatile (GLV) emitted by numerous plant species upon tissue damage. foreverest.netmdpi.com The salicylate moiety, salicylic (B10762653) acid, is a ubiquitous plant hormone. Glycosidically bound forms of the precursors, such as (Z)-3-hexenyl β-D-glucopyranoside and methyl salicylate glycosides, have been identified as aroma precursors in the leaves of the tea plant (Camellia sinensis), suggesting a potential for the formation of their corresponding esters within this species. ebi.ac.ukoup.comnih.gov

The related compound, cis-3-hexenyl benzoate, has been identified in the volatile profiles of jasmine, gardenia, and tea, indicating that the enzymatic machinery capable of esterifying cis-3-hexen-1-ol (B126655) with aromatic acids exists in these plants. foreverest.net Furthermore, herbivory on Black Cottonwood (Populus trichocarpa) has been shown to induce the emission of cis-3-hexenyl benzoate. oup.com

Table 1: Documented and Potential Occurrence of 3-Hexenyl Salicylate and its Precursors in Terrestrial Flora

| Compound | Plant Species | Family | Part | Finding |

| cis-3-Hexenyl Salicylate | Dianthus caryophyllus (Carnation) | Caryophyllaceae | Flower (absolute) | Identified in trace amounts. chemicalbook.comscentree.coscentree.co |

| (Z)-3-Hexenyl β-D-glucopyranoside (Precursor) | Camellia sinensis (Tea) | Theaceae | Leaf | Identified as an aroma precursor. ebi.ac.ukoup.comnih.gov |

| Methyl Salicylate (Precursor) | Camellia sinensis (Tea) | Theaceae | Leaf | Identified as a glycosidically bound aroma precursor. ebi.ac.ukoup.com |

| cis-3-Hexenyl Benzoate (Related Ester) | Populus trichocarpa (Black Cottonwood) | Salicaceae | Leaf | Induced by herbivory. oup.com |

| cis-3-Hexenyl Benzoate (Related Ester) | Jasminum spp. (Jasmine) | Oleaceae | Flower | Naturally occurring aroma compound. foreverest.net |

| cis-3-Hexenyl Benzoate (Related Ester) | Gardenia spp. (Gardenia) | Rubiaceae | Flower | Naturally occurring aroma compound. foreverest.net |

The direct detection of 3-Hexenyl salicylate in non-plant biological systems such as fungi or microbes has not been extensively documented in scientific literature. However, research into microbial volatile organic compounds (MVOCs) has shown that microorganisms can produce precursors of this ester.

A study investigating compounds produced by microbes in the frass of the pine weevil (Hylobius abietis) isolated the yeast Debaryomyces hansenii. researchgate.net When cultured, this yeast was found to produce methyl salicylate as a major volatile compound. researchgate.net Methyl salicylate can serve as a direct precursor for 3-Hexenyl salicylate through a transesterification reaction with cis-3-hexen-1-ol. foreverest.net This finding suggests that while the final ester has not been reported, the microbial production of a key precursor is possible.

Enzymology and Genetic Regulation of 3-Hexenyl Salicylate and Salicylate Precursor Biosynthesis

The biosynthesis of 3-Hexenyl salicylate is a multi-step process that combines two distinct metabolic pathways: the lipoxygenase (LOX) pathway for the alcohol moiety and the shikimate pathway for the salicylic acid moiety.

The direct precursors for the formation of 3-Hexenyl salicylate are (Z)-3-hexen-1-ol and salicylic acid . scentree.co

(Z) -3-hexen-1-ol Biosynthesis : This C6 volatile, known as leaf alcohol, is synthesized via the oxylipin branch of the LOX pathway. The initial substrates are polyunsaturated fatty acids, primarily linolenic acid, which are released from plant cell membranes upon physical damage. foreverest.netebi.ac.uk Lipoxygenase (LOX) catalyzes the hydroperoxidation of these fatty acids, which are then cleaved by a hydroperoxide lyase (HPL) to form (Z)-3-hexenal. foreverest.netnih.gov This aldehyde is subsequently reduced to (Z)-3-hexen-1-ol by an alcohol dehydrogenase. foreverest.net

Salicylic Acid Biosynthesis : Salicylic acid is a phenolic compound synthesized in plants primarily through the shikimate pathway. unl.edu This pathway converts simple carbohydrate precursors into the aromatic amino acid L-phenylalanine. Phenylalanine is then converted to cinnamic acid, which undergoes a series of modifications, including β-oxidation, to yield salicylic acid. oup.com

The enzymatic cascade leading to 3-Hexenyl salicylate involves several key enzymes responsible for the synthesis of its precursors and the final esterification step.

Lipoxygenase (LOX) : This is the initial enzyme in the green leaf volatile pathway. It catalyzes the dioxygenation of polyunsaturated fatty acids like linolenic acid. foreverest.netebi.ac.uk

Hydroperoxide Lyase (HPL) : This enzyme cleaves the hydroperoxy fatty acids produced by LOX to form C6 aldehydes, such as (Z)-3-hexenal. researchgate.net

Alcohol Dehydrogenase (ADH) : ADH reduces the C6 aldehydes to their corresponding alcohols. Specifically, it converts (Z)-3-hexenal to (Z)-3-hexen-1-ol. foreverest.net

Phenylalanine Ammonia-Lyase (PAL) : A key enzyme in the shikimate pathway, PAL catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, committing carbon flux towards the synthesis of phenylpropanoids, including salicylic acid. researchgate.net

Alcohol Acyltransferase (AAT) : The final step, the esterification of (Z)-3-hen-1-ol with salicylic acid, is catalyzed by an ester-forming enzyme, likely an alcohol acyltransferase. While the specific AAT responsible for synthesizing 3-Hexenyl salicylate has not been characterized, this class of enzymes is known to catalyze the formation of volatile esters by transferring an acyl group to an alcohol.

The production of 3-Hexenyl salicylate and its precursors is tightly regulated at the genetic level, primarily as a component of plant defense responses to biotic and abiotic stress.

The emission of green leaf volatiles, including (Z)-3-hexen-1-ol, is a rapid response to mechanical damage, such as that caused by herbivore feeding. mdpi.comebi.ac.uk This response is mediated by the upregulation of genes encoding the key enzymes of the LOX pathway. Studies in maize (Zea mays) have shown that the application of (Z)-3-hexenol can itself act as a signaling molecule, inducing the transcription of defense-related genes, including lox (lipoxygenase) and pal (phenylalanine ammonia-lyase), the latter being crucial for salicylic acid synthesis. researchgate.net

In the tea plant (Camellia sinensis), the gene CsLOX1 is upregulated following physical injury and treatment with methyl jasmonate, a key hormone in the jasmonic acid (JA) defense signaling pathway. ebi.ac.uk The regulation of defense against pathogens and herbivores often involves a complex crosstalk between the salicylic acid (SA) and jasmonic acid (JA) pathways. nih.gov For instance, priming wheat with (Z)-3-hexenyl acetate (B1210297) was found to boost JA-dependent defenses while suppressing SA-regulated defenses, highlighting the intricate regulatory role of GLV-related compounds. nih.gov Therefore, the genetic regulation of 3-Hexenyl salicylate biosynthesis is intrinsically linked to the complex signaling networks that govern plant immunity. researchgate.net

Advanced Synthetic Methodologies for 3 Hexenyl Salicylate and Its Stereoisomers

Retrosynthetic Analysis and Evolution of 3-Hexenyl Salicylate (B1505791) Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org For 3-hexenyl salicylate, the most apparent disconnection is at the ester linkage, suggesting salicylic (B10762653) acid and (Z)-3-hexen-1-ol (leaf alcohol) as the primary precursors. ontosight.aiscentree.coforeverest.net

The earliest and most straightforward synthetic route is the direct esterification of salicylic acid with (Z)-3-hexen-1-ol. ontosight.aiscentree.co This method often requires a catalyst, such as sulfuric acid, and azeotropic distillation to remove the water byproduct and drive the reaction to completion. Another common approach is the transesterification of methyl salicylate with (Z)-3-hexen-1-ol. foreverest.netchemicalbook.com This reaction is typically catalyzed by a tin-based catalyst like dibutyltin (B87310) diacetate and is driven forward by the removal of methanol (B129727). chemicalbook.com One documented procedure for this transesterification involves heating methyl salicylate and cis-3-hexenol with di-n-butyl tin diacetate, with temperatures gradually increasing from 140°C to 170°C while distilling off the methanol produced. chemicalbook.com The reaction is then continued under reduced pressure to achieve yields of approximately 89.2% to 92.2%. chemicalbook.com

The evolution of these synthetic methods has been driven by the need for higher yields, improved purity, and milder reaction conditions. The use of different catalysts and reaction setups aims to minimize side reactions and simplify the purification process.

Novel Catalytic Strategies for the Asymmetric and Stereoselective Synthesis of 3-Hexenyl Salicylate Isomers

The presence of a double bond in the hexenyl chain introduces the possibility of (Z) (cis) and (E) (trans) stereoisomers. The (Z)-isomer is generally more desired for its characteristic green aroma. scentree.coscentree.co While the synthesis of specific stereoisomers of 3-hexenyl salicylate itself is not extensively documented in the provided results, general principles of stereoselective synthesis can be applied.

Enantioselective Approaches to (Z)-3-Hexenyl Salicylate

While 3-hexenyl salicylate is achiral, the principles of enantioselective synthesis are crucial for creating chiral analogues or for reactions where chirality might be introduced in a modified structure. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries. For instance, in the synthesis of other complex molecules, enantioselective reductions of ketones using methods like the Corey-Bakshi-Shibata (CBS) reduction are employed to create specific stereocenters. While not directly applied to 3-hexenyl salicylate in the provided literature, such strategies could be adapted for the synthesis of chiral derivatives.

Diastereoselective Synthesis of 3-Hexenyl Salicylate Analogues

Diastereoselective synthesis aims to form a specific diastereomer of a molecule with multiple stereocenters. This is particularly relevant for creating analogues of 3-hexenyl salicylate. For example, a study on the synthesis of (3R,5R)-γ-hydroxypiperazic acid, a component of some natural products, utilized a diastereoselective enolate hydroxylation reaction. nsf.gov This highlights how specific reagents and conditions can control the formation of a desired diastereomer. In the context of 3-hexenyl salicylate analogues, controlling the geometry of the double bond is a key diastereoselective challenge. The modified Ramberg–Bäcklund reaction, for instance, has been used for the stereoselective synthesis of substituted 1,3,5-hexatrienes, demonstrating a method to control double bond geometry. rsc.org

Development of Sustainable and Green Chemistry Routes to 3-Hexenyl Salicylate

The fragrance industry is increasingly focused on sustainability, prompting the development of greener synthetic routes for key ingredients like 3-hexenyl salicylate. datahorizzonresearch.com Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One area of development is the use of more environmentally benign catalysts. For instance, a zinc-mediated synthesis of salicylate esters has been reported as an efficient and environmentally friendly method. ibu.edu.tr Another approach involves the use of Brønsted acidic ionic liquids as recyclable catalysts and solvents for salicylate synthesis, offering advantages such as good catalytic activity and easy separation from the product. researchgate.net

Life cycle assessment (LCA) is a tool used to evaluate the environmental impact of a product's entire life cycle. rsc.org Studies on fragrance ingredients highlight the importance of considering factors like raw material sourcing and the energy consumption of the transformation process. rsc.org For hexyl salicylate, a close analogue of 3-hexenyl salicylate, it was noted that while the chemical synthesis can be highly efficient in terms of yield, it may have a high E-factor (a measure of waste produced), indicating a significant environmental cost associated with the chemicals used. rsc.org This underscores the need for a holistic approach to developing sustainable synthetic routes.

Synthesis of Structural Analogues and Chemically Modified Derivatives of 3-Hexenyl Salicylate for Mechanistic Probing

The synthesis of structural analogues and chemically modified derivatives of 3-hexenyl salicylate is crucial for understanding structure-activity relationships and for probing the mechanisms of its biological or olfactory action. For example, the synthesis of various salicylate derivatives has been undertaken to study their anti-inflammatory and antioxidant properties. researchgate.net

Ecological and Biological Roles of 3 Hexenyl Salicylate in Non Human Systems

Role of 3-Hexenyl Salicylate (B1505791) in Plant Defense Signaling Pathways

3-Hexenyl salicylate and related volatile compounds are integral to how plants defend themselves against threats. They are involved in activating systemic defense mechanisms and modulating responses to environmental stressors.

Systemic Acquired Resistance (SAR) is a plant-wide defense mechanism triggered by localized exposure to pathogens or specific chemical elicitors. nih.govfrontiersin.org This response renders the entire plant more resistant to a broad spectrum of pathogens. nih.gov Salicylic (B10762653) acid (SA) is a key signaling molecule in the activation of SAR. nih.govscispace.comtandfonline.com When a plant is attacked, it can produce volatile derivatives of SA, such as methyl salicylate (MeSA), which can act as an airborne signal. frontiersin.org This volatile signal can be absorbed by other parts of the same plant or by neighboring plants, where it is converted back to SA, thereby inducing a state of readiness or "priming" for a more robust and rapid defense response upon a future attack. frontiersin.org

Green Leaf Volatiles (GLVs), a class of compounds that includes (Z)-3-hexenyl acetate (B1210297), are released rapidly upon mechanical damage or herbivory. tandfonline.comnih.govmdpi.com Exposure to these GLVs can prime a plant's defenses, often by enhancing the production of jasmonic acid (JA), another crucial defense hormone. researchgate.netoup.com For instance, maize and hybrid poplar plants exposed to (Z)-3-hexenyl acetate have shown a primed jasmonate signaling pathway. oup.com This priming effect allows the plant to respond more effectively to subsequent herbivore attacks. nih.govebi.ac.uk Research has shown that various GLVs, including (Z)-3-hexenol and (Z)-3-hexenyl acetate, can act as effective priming agents in plants, enhancing their defense responses against a wide range of herbivores and pathogens by activating the JA signaling pathway. researchgate.net

The interaction between different volatile cues can also lead to synergistic effects on plant defense. For example, the simultaneous exposure to (Z)-3-hexenyl acetate and indole (B1671886) has been shown to increase herbivore resistance in maize plants. researchgate.netoup.com This suggests that plants can integrate information from multiple volatile signals to fine-tune their defensive strategies.

Exogenous application of salicylic acid and its derivatives can significantly modulate a plant's response to various abiotic stresses, including freezing, salt, and heavy metal toxicity. frontiersin.orgfrontiersin.orgnih.govmdpi.com Applying salicylic acid can lead to improved tolerance to these stressors by influencing a range of physiological and biochemical processes. frontiersin.orgresearchgate.net

For instance, exogenous salicylic acid has been shown to enhance freezing tolerance in alfalfa by regulating the expression of defense-related genes and influencing physiological changes. frontiersin.org In barley under salt stress, salicylic acid treatment affected the levels of other plant hormones, suggesting a complex cross-talk in the stress response pathways. nih.gov Similarly, foliar application of salicylic acid helped mitigate the toxic effects of arsenic in Brassica napus by enhancing the plant's antioxidant capacity and reducing arsenic accumulation. mdpi.com

Exposure to GLVs like (Z)-3-hexenyl acetate can also directly impact plant physiology and growth, though the effects can be species-specific. In a common garden experiment, lima bean plants exposed to (Z)-3-hexenyl acetate grew taller and produced more leaves and flowers, while pepper plants showed reduced growth and reproduction. mdpi.com This highlights the complexity of plant responses to volatile cues and suggests that the benefits of inducing defenses must be balanced against potential growth trade-offs. mdpi.com

3-Hexenyl Salicylate as a Volatile Organic Compound (VOC) in Plant-Biotic Interactions

As a volatile organic compound, 3-hexenyl salicylate is a key mediator in the chemical communication that occurs between plants and other organisms, including other plants, herbivores, and their natural enemies.

Plants can "eavesdrop" on the volatile chemical signals released by their neighbors, a phenomenon known as interplant communication. tandfonline.comuu.nl When a plant is damaged by herbivores, it releases a blend of VOCs, including GLVs like (Z)-3-hexenol and (Z)-3-hexenyl acetate. tandfonline.comuu.nloup.com These airborne signals can be perceived by nearby undamaged plants, which then prime their own defenses in anticipation of a potential threat. ebi.ac.ukuu.nl

This communication can lead to a faster and stronger defense response in the receiving plant when it is subsequently attacked. ebi.ac.uk For example, maize plants exposed to GLVs from neighboring damaged plants increased their own emission of herbivore-induced plant volatiles (HIPVs), which in turn attracted more parasitic wasps. nih.gov This priming effect has been observed in over 40 plant species, primarily herbaceous plants, but also in trees like beech. tandfonline.com

The blend of VOCs released can be quite specific, conveying information about the type of stress the emitting plant is experiencing. researchgate.net This allows neighboring plants to tailor their defensive response appropriately.

The volatiles released by plants in response to damage, including 3-hexenyl salicylate and related compounds, can directly influence the behavior and physiology of herbivores. nih.gov These compounds can act as repellents, deter feeding, or discourage female insects from laying their eggs (oviposition deterrence). nih.govdoi.org

For instance, some studies have shown that certain herbivore-induced plant volatiles can be repellent to pests. oup.com The deployment of dispensers releasing methyl salicylate in hop yards has been suggested to not only attract beneficial insects but also to repel the damson-hop aphid, Phorodon humuli. oup.comoup.com In sweet pepper plants, exposure to (Z)-3-hexenyl propanoate and methyl salicylate resulted in the repellency of the western flower thrips, Frankliniella occidentalis. frontiersin.org

However, the response of herbivores to these volatiles can be complex and context-dependent. nih.gov While some compounds are deterrent, others might paradoxically act as attractants for certain herbivores, who may use them as cues to locate host plants. nih.govnih.gov For example, the Colorado potato beetle is attracted to a blend of volatiles that includes cis-3-hexenyl acetate and methyl salicylate. nih.gov This highlights the intricate and sometimes conflicting roles these chemical signals play in multitrophic interactions. nih.gov

One of the most well-documented roles of herbivore-induced plant volatiles is the "cry for help" that attracts natural enemies of the attacking herbivores. ebi.ac.ukdoi.org This indirect defense mechanism benefits the plant by recruiting predators and parasitoids that can reduce the herbivore load. frontiersin.org

When a plant is damaged by an herbivore, it releases a specific blend of volatiles, which can include (Z)-3-hexenyl acetate and methyl salicylate. oup.comoup.comfrontiersin.org These compounds act as chemical cues, guiding beneficial insects to the location of their prey or hosts. oup.comoup.com For example, field studies have demonstrated that synthetic methyl salicylate is an attractant for a variety of predatory insects, including big-eyed bugs, hoverflies, and green lacewings. oup.comoup.com Similarly, (Z)-3-hexenyl acetate has been shown to attract predatory mirid bugs and minute pirate bugs. oup.comoup.com

The composition of the volatile blend can be highly specific, allowing natural enemies to distinguish between plants damaged by different herbivore species. This specificity is crucial for the efficiency of this indirect defense system. The attraction of beneficial insects by these volatiles has been observed in various agricultural systems, including hop yards and cotton fields, suggesting the potential for using these synthetic compounds in pest management strategies. oup.comoup.comnih.gov

Function in Insect Chemical Ecology (e.g., Semiochemical, Kairomone)

3-Hexenyl salicylate, particularly the cis-isomer, functions as a significant semiochemical in the chemical ecology of insects. Semiochemicals are chemicals produced by one organism that elicit a behavioral or physiological response in another individual, and they are crucial for mediating inter- and intraspecific interactions. frontiersin.org 3-Hexenyl salicylate is classified as an allelochemical, a type of semiochemical that facilitates communication between different species. frontiersin.org Specifically, it often acts as a kairomone, a substance that benefits the receiver but not the emitter.

This compound is a component of green leaf volatiles (GLVs), which are produced by plants, often in response to damage from herbivores. ontosight.ai Research has shown that cis-3-hexenyl salicylate plays a role in plant defense by attracting the natural enemies of herbivorous pests. smolecule.com For instance, it has been demonstrated to attract beneficial insects, including parasitoids and predators of major agricultural pests like Helicoverpa armigera and Spodoptera frugiperda. One specific study highlighted its role in repelling the phytophagous whitefly, Bemisia tabaci, while simultaneously attracting its parasitoid, Encarsia formosa. google.com This dual action makes it a compound of interest for developing "push-pull" strategies in integrated pest management.

Table 1: Documented Roles of 3-Hexenyl Salicylate in Insect Interactions

| Interacting Insect | Role of 3-Hexenyl Salicylate | Observed Effect | Reference |

|---|---|---|---|

| Natural enemies of pests (e.g., parasitoids, predators) | Kairomone (Attractant) | Attracts beneficial insects that prey on or parasitize agricultural pests. | |

| Encarsia formosa (Whitefly parasitoid) | Kairomone (Attractant) | Attraction to the compound, which aids in locating its host. | google.com |

| Bemisia tabaci (Whitefly) | Allomone (Repellent) | Repels the pest from the plant. | google.com |

| Mosquitoes | Repellent (Potential) | Explored for potential use in insect repellents. | ontosight.ai |

Influence of 3-Hexenyl Salicylate on Microbial Communities and Plant Microbiome

The influence of 3-hexenyl salicylate on microbial communities is an emerging area of study, with much of the understanding derived from the broader roles of plant volatile organic compounds (VOCs) and salicylic acid derivatives in plant-microbe interactions. Plant-emitted VOCs can shape the microbial communities on and around them—the plant microbiome—by acting as antimicrobial agents or as carbon sources for microbes. oup.comresearchgate.net

Floral and leaf VOC profiles, which can include salicylates, have been shown to influence the composition of both bacterial and fungal communities on plant surfaces (the phyllosphere). oup.com For example, studies on strawberry genotypes have revealed that variations in floral VOCs are linked to significant differences in the floral microbiome. oup.com Furthermore, epiphytic bacteria themselves can alter the blend of VOCs a plant emits. researchgate.net Research on bean plants demonstrated that inoculation with different bacterial strains, such as Pantoea ananatis, altered the emission of volatiles like methyl salicylate, which in turn affected the behavior of herbivorous mites. researchgate.net This suggests a complex, bidirectional relationship where the plant's volatile profile, including compounds like 3-hexenyl salicylate, influences the microbiome, and the microbiome, in turn, can modify the plant's volatile emissions. researchgate.net

The salicylic acid component of 3-hexenyl salicylate is particularly relevant. Salicylic acid is a key signaling molecule in plant defense, not only against herbivores but also against pathogens. oup.comvt.edu The salicylic acid pathway can influence the composition of the microbial community in the soil surrounding the roots (the rhizosphere). oup.com Given that 3-hexenyl salicylate can be hydrolyzed to release salicylic acid, its presence could indirectly shape the rhizosphere microbiome by contributing to the pool of this important signaling molecule. google.com Some plant volatiles are also known to possess direct antimicrobial properties, which could help the plant filter which microbes can successfully colonize its surfaces. oup.comresearchgate.net

Mechanisms of Biological Action of 3-Hexenyl Salicylate at the Sub-Cellular and Molecular Levels (in non-human organisms)

The biological action of 3-hexenyl salicylate in non-human organisms occurs through distinct mechanisms in insects and plants, reflecting its dual role as a semiochemical and a plant defense modulator.

In Insects: The primary mechanism of action in insects is through olfaction. As a volatile compound, 3-hexenyl salicylate is detected by specialized olfactory receptors located on the insect's antennae. The process begins when the molecule enters the insect's sensory organs and binds to odorant-binding proteins (OBPs). These proteins transport the hydrophobic volatile through the aqueous sensillar lymph to the olfactory receptors on the dendrites of olfactory sensory neurons. The binding of 3-hexenyl salicylate to a specific receptor triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the insect's brain. This signal is then processed, resulting in a behavioral response, such as attraction (in the case of a predator) or repulsion (in the case of a herbivore).

In Plants: The mechanism within plants is more complex and involves the activation of innate defense pathways. When plants are exposed to 3-hexenyl salicylate, it can act as an external signal that primes or induces their defense systems. google.com This is achieved primarily through the activation of hormonal signaling pathways, particularly those involving jasmonic acid (JA) and salicylic acid (SA), which are two of the most critical phytohormones in plant defense against herbivores and pathogens. google.com

A key molecular action is the potential hydrolysis of 3-hexenyl salicylate into its two constituent parts: salicylic acid and (Z)-3-hexenol.

Salicylic Acid (SA): Once released, SA acts as a potent signaling molecule. It binds to a variety of salicylic acid-binding proteins (SABPs), including the key regulatory protein NPR1 (Non-expressor of Pathogenesis-Related genes 1). vt.edu This binding can initiate a large-scale transcriptional reprogramming, leading to the synthesis of defense-related proteins and secondary metabolites that enhance the plant's resistance to attack. vt.edu

(Z)-3-Hexenol: This component is a green leaf volatile (GLV) and a signal in its own right. GLVs are known to be among the fastest signals in plant defense, capable of directly eliciting or priming defense responses. ebi.ac.uk They can induce the expression of defense-related genes and often work in crosstalk with the jasmonic acid pathway. ebi.ac.uk

Therefore, the application or perception of 3-hexenyl salicylate can trigger a multifaceted defense response in plants, making them more resistant to subsequent pest attacks. google.com This defensive activation can manifest as the production of compounds that are toxic or antidigestive to herbivores, or the release of a new blend of VOCs to attract the pest's natural enemies. ebi.ac.uk

Sophisticated Analytical and Detection Methodologies for 3 Hexenyl Salicylate

Advanced Chromatographic Techniques for Separation and Characterization of 3-Hexenyl Salicylate (B1505791)

Chromatographic methods are fundamental for separating 3-Hexenyl salicylate from complex mixtures, allowing for its precise characterization and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 3-Hexenyl salicylate. nih.govresearchgate.net The method's high separation efficiency and sensitive detection capabilities make it ideal for identifying and quantifying this compound in various matrices. nih.govresearchgate.net Standard GC-MS can provide detailed information, including retention time and mass spectra, which are used for identification. For instance, the mass spectrum of cis-3-Hexenyl salicylate shows characteristic top five peaks at m/z 120.0, 55.0, 82.0, 121.0, and 41.0. nih.gov

For particularly complex samples where co-elution of isomers or other compounds can interfere with accurate analysis, multidimensional gas chromatography (MDGC or GCxGC) offers enhanced resolution. chromatographyonline.commdpi.comfmach.it This powerful technique employs two columns with different stationary phases, providing superior separation of target analytes from the matrix. chromatographyonline.comnih.gov In an MDGC system, a portion of the eluent from the first column containing analytes of interest is selectively transferred to a second column for further separation. chromatographyonline.com This "heart-cutting" technique is particularly useful for resolving isomeric compounds, such as the cis and trans isomers of 3-Hexenyl salicylate, which may have very similar boiling points and mass spectra but different biological activities or aroma profiles. chromatographyonline.com The use of GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) can identify hundreds of volatile compounds in a single analysis, making it a powerful tool for comprehensive chemical profiling. mdpi.comfmach.it

Below is an interactive table summarizing typical GC-MS parameters for the analysis of salicylates and related compounds.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis| Parameter | Value/Description | Source |

|---|---|---|

| Column (1D) | Rtx-WAX (60 m x 0.25 mm, 0.25 µm) or similar polar column | mdpi.comfmach.it |

| Column (2D) | Omegawax (30 m x 0.25 mm, 0.25 µm) or non-polar column like Equity-5MS | chromatographyonline.com |

| Injection Mode | Splitless | chromatographyonline.comlcms.cz |

| Carrier Gas | Helium | mdpi.comfmach.it |

| Oven Program | Initial hold at 40°C, ramped to 240-260°C | chromatographyonline.commdpi.comfmach.it |

| MS Ionization | Electron Ionization (EI) at 70 eV | lcms.cz |

| Mass Range | 40-400 m/z | chromatographyonline.comnih.gov |

While GC-MS is the predominant method for volatile analysis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) serves as a valuable alternative, particularly for analyzing less volatile derivatives or for samples in complex liquid matrices where direct injection into a GC is not feasible. lcms.czchrom-china.commdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. vu.edu.au For salicylates, reversed-phase columns (e.g., C18 or biphenyl) are commonly used. vu.edu.au

The coupling of HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. mdpi.comvu.edu.au The first mass spectrometer (MS1) selects the precursor ion of the target analyte (e.g., the molecular ion of 3-Hexenyl salicylate), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, creating a unique fragmentation pattern that confirms the compound's identity and allows for quantification with minimal interference from the matrix. mdpi.com This is especially important in complex biological or environmental extracts where matrix effects can suppress or enhance the analyte signal. mdpi.com HPLC-MS/MS methods have been developed for a wide range of related compounds, such as other salicylates and preservatives in cosmetics and biostimulants, demonstrating the technique's versatility. mdpi.comvu.edu.au

Hyphenated Spectroscopic Approaches for Structural Confirmation and Quantitative Analysis of 3-Hexenyl Salicylate

Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are indispensable for the unambiguous structural confirmation and accurate quantitative analysis of 3-Hexenyl salicylate. numberanalytics.com The combination of chromatography for separation with spectroscopy for identification provides comprehensive information that is often unattainable with a single technique. numberanalytics.com

GC-MS is the most common hyphenated technique used for 3-Hexenyl salicylate. numberanalytics.com Beyond standard electron ionization (EI) mass spectra, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for definitive structural elucidation, particularly for distinguishing between cis and trans isomers. nih.gov While direct coupling of GC to NMR is less common, fractions can be collected after GC separation for subsequent NMR analysis.

Other hyphenated methods like Gas Chromatography-Infrared Spectroscopy (GC-IR) can provide complementary information about the functional groups present in the molecule, further aiding in structural confirmation. numberanalytics.com The integration of multiple analytical methods, such as combining data from both GC-MS and HPLC-MS/MS, offers a powerful approach for the comprehensive analysis of complex samples containing 3-Hexenyl salicylate and related compounds. lcms.cz

Development of Miniaturized and On-Site Detection Systems for Environmental and Biological Monitoring of 3-Hexenyl Salicylate

The need for rapid, on-site analysis of volatile organic compounds (VOCs) like 3-Hexenyl salicylate has driven the development of miniaturized and portable detection systems. These systems are crucial for real-time environmental monitoring, such as tracking airborne plant volatiles, and for biological applications, like analyzing insect secretions in the field. researchgate.neteuropa.eu

Research into portable VOC analyzers includes the development of micro-gas chromatographs (µGC) integrated with various detectors, such as photoionization detectors (PID) or micro-flame ionization detectors (µFID). europa.eu These devices offer the potential for rapid separation and detection of compounds in a compact, field-deployable format. europa.eu

Another promising area is the development of chemical sensors. Electrochemical sensors, for example, have been developed for the detection of related compounds like methyl salicylate. ebi.ac.ukuga.eduresearchgate.net These sensors often utilize nanomaterials, such as gold nanoparticles, to enhance sensitivity and selectivity. ebi.ac.ukuga.edu While specific sensors for 3-Hexenyl salicylate are not yet widely reported, the principles used for other plant volatiles could be adapted. The goal is to create low-cost, low-power devices that can provide reliable detection of specific VOCs in complex mixtures without the need for extensive sample preparation. europa.eu

Quantitative Determination of 3-Hexenyl Salicylate in Diverse Biological and Environmental Matrices

The quantitative analysis of 3-Hexenyl salicylate has been performed in a variety of matrices, reflecting its widespread occurrence and significance.

Insect Secretions: 3-Hexenyl salicylate has been identified in the defensive secretions of certain insects. nih.gov Analysis of these secretions, often obtained through methods like solid-phase microextraction (SPME) followed by GC-MS, reveals its presence and relative abundance, which can vary between species. nih.gov

Environmental Matrices: As a fragrance ingredient in many consumer products, 3-Hexenyl salicylate can be released into the environment. karnatakaaromas.comresearchgate.net Monitoring its presence in air, water, and soil is important for understanding its environmental fate. karnatakaaromas.comresearchgate.neteuropa.eu Techniques like thermal desorption-GC-MS have been developed for the ultra-trace analysis of plant volatiles in ambient air, capable of detecting concentrations at the nanogram per cubic meter level. researchgate.net

The following interactive table provides examples of matrices where salicylates and related volatile esters have been quantitatively determined.

Table 2: Examples of Quantitative Analysis of Salicylates and Related Volatiles in Various Matrices| Matrix | Compound(s) | Analytical Technique | Typical Concentration Range | Source |

|---|---|---|---|---|

| Corn Silage | Methyl salicylate | HS-GC-IMS | Higher in abnormal samples | researchgate.netmdpi.com |

| Tea Plantations (Air) | Methyl salicylate, (Z)-3-hexenol | TD-GC-MS | 1-3400 ng/m³ | researchgate.net |

| Pyrrhocoridae Insect Secretion | Hexyl salicylate | SPME-GC-MS | 24.87 ± 0.05 (relative peak area %) | nih.gov |

| Feed (Corn) | Salicylic (B10762653) acid | LC-MS/MS | 0.13–12.8 mg/kg | nih.gov |

| Black Tea | Methyl salicylate | MDGC-MS/O | OAV ≥1 | nih.gov |

Environmental Fate, Degradation, and Ecotoxicological Implications of 3 Hexenyl Salicylate

Biotic Degradation and Microbial Metabolism of 3-Hexenyl Salicylate (B1505791)

Biotic degradation, driven by microorganisms, is a critical process for the removal of organic compounds from the environment. The structure of 3-hexenyl salicylate suggests that it would be broken down into its constituent parts, salicylic (B10762653) acid and cis-3-hexenol, which are then metabolized individually.

Soil and aquatic microorganisms are well-equipped to degrade aromatic compounds. Salicylic acid is a common intermediate in the microbial degradation of various aromatic hydrocarbons, and numerous bacterial species can utilize it as a sole source of carbon and energy. scielo.brnih.gov Bacteria from genera such as Pseudomonas, Bacillus, and Rhodococcus are known to be effective in degrading salicylates. scielo.br For example, Pseudomonas fluorescens has been shown to efficiently degrade salicylic acid in aqueous solutions, with degradation times ranging from 30 to 60 minutes depending on conditions. researchgate.netscielo.br

The other product of hydrolysis, cis-3-hexenol (also known as leaf alcohol), is also readily biodegradable. nih.gov It can be metabolized by a wide range of microorganisms, which typically oxidize the alcohol to an aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. Given that both hydrolysis products are biodegradable, it is anticipated that 3-hexenyl salicylate would be effectively degraded by microbial communities in soil and water, preventing long-term persistence.

The microbial breakdown of 3-hexenyl salicylate is initiated by specific enzymes. The first step, the cleavage of the ester bond, is catalyzed by carboxylesterases . These enzymes are widespread in nature and play a crucial role in the metabolism of xenobiotics (foreign compounds), including many pesticides and fragrance ingredients. nih.govstmjournals.comnih.govtaylorandfrancis.com

Following hydrolysis, the two resulting molecules are degraded through separate enzymatic pathways:

Salicylic Acid Pathway: The aromatic ring of salicylic acid is typically opened by dioxygenase enzymes. A common pathway involves the enzyme salicylate hydroxylase , which converts salicylate to catechol. Catechol is then further degraded by catechol dioxygenases , which cleave the aromatic ring, leading to intermediates that can enter the Krebs cycle. scielo.br An alternative pathway involves the conversion to gentisic acid. scielo.br

cis-3-Hexenol Pathway: This aliphatic alcohol is metabolized via oxidation. Alcohol dehydrogenases (ADHs) catalyze the conversion of cis-3-hexenol to cis-3-hexenal. Subsequently, aldehyde dehydrogenases (ALDHs) oxidize the aldehyde to the corresponding carboxylic acid, which can then be broken down further through beta-oxidation. google.comgoogle.com

Environmental Persistence, Mobility, and Distribution of 3-Hexenyl Salicylate in Soil, Water, and Air

The persistence, mobility, and distribution of a chemical in the environment are largely determined by its physicochemical properties. These properties influence whether a compound will remain in the soil, move into groundwater, or volatilize into the atmosphere.

Table 3: Physicochemical Properties of 3-Hexenyl Salicylate

| Property | Value | Implication | Reference |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₆O₃ | - | scentree.co |

| Molecular Weight | 220.27 g/mol | - | scentree.co |

| Vapor Pressure | 0.000336 mmHg @ 23°C | Low volatility, semi-volatile compound | scentree.co |

| Water Solubility | 5 mg/L @ 20°C | Low solubility in water |

| Log P (Octanol-Water Partition Coefficient) | 4.36 - 4.4 | High lipophilicity, tendency to sorb to organic matter | scentree.co |

The high octanol-water partition coefficient (Log P) of approximately 4.4 indicates that 3-hexenyl salicylate is lipophilic, meaning it has a strong affinity for fatty or oily substances rather than water. scentree.co This property, combined with its low water solubility, suggests that in soil and aquatic environments, the compound will preferentially adsorb to organic matter and sediment rather than remaining dissolved in the water column. chemsafetypro.com A high Log P value generally correlates with a high soil organic carbon-water partition coefficient (Koc), indicating low mobility in soil and a reduced potential to leach into groundwater. chemsafetypro.comoup.com For compounds with a log Koc greater than 4.5, there may be concerns about their effects on terrestrial organisms due to their persistence in the soil matrix. chemsafetypro.com

The low vapor pressure indicates that 3-hexenyl salicylate is not highly volatile, but it can be classified as a semi-volatile organic compound (SVOC), meaning some partitioning into the atmosphere can occur. While its persistence in perfumery applications is noted to be high (lasting for many hours), this does not directly translate to environmental persistence, which is ultimately governed by degradation rates. ijnrd.org The evidence that both of its primary breakdown products, salicylic acid and cis-3-hexenol, are readily biodegradable suggests that 3-hexenyl salicylate is unlikely to persist for long periods in biologically active environmental compartments like soil and water. researchgate.netnih.gov

Bioaccumulation and Biomagnification Potential of 3-Hexenyl Salicylate in Non-Target Organisms within Ecological Food Webs

The potential for a chemical substance to accumulate in living organisms and become more concentrated at higher trophic levels is a critical aspect of its environmental risk assessment. This section reviews the available data on the bioaccumulation and biomagnification potential of 3-Hexenyl salicylate in non-target organisms.

Bioaccumulation is the process where the concentration of a substance builds up in an organism from its surrounding environment (water, soil, or air) and through its diet. epa.gov Biomagnification, a related but distinct process, occurs when the concentration of that substance increases as it moves up through the food chain. epa.gov Chemicals that are persistent, not easily metabolized, and fat-soluble are more likely to biomagnify, posing a significant risk to top predators. eurekalert.orgusgs.gov

Currently, there is a notable lack of specific research data on the bioaccumulation and biomagnification of 3-Hexenyl salicylate. Safety Data Sheets (SDS) for the compound explicitly state that no data is available regarding its bioaccumulative potential. vigon.com Despite this data gap, the compound is classified as "Very toxic to aquatic life with long lasting effects". vigon.comkarnatakaaromas.com This classification suggests that the substance may persist in the environment, a key characteristic for bioaccumulation potential.

Concerns regarding its environmental impact have been noted. For instance, Environment Canada has suspected 3-Hexenyl salicylate to be an environmental toxin. ewg.org The process of bioaccumulation involves the absorption of a contaminant by an organism at a rate faster than it is lost, leading to its accumulation in tissues. epa.gov Should 3-Hexenyl salicylate possess properties such as high lipid solubility and resistance to metabolic degradation, it would have the potential to be stored in the fatty tissues of organisms and subsequently be transferred up the food web. eurekalert.org

The principles of biomagnification dictate that even low concentrations of a persistent chemical in the environment can become highly concentrated in animals at the top of the food chain. epa.goveurekalert.org This occurs as predators consume prey containing the substance, leading to an incremental increase in concentration at each successive trophic level. eurekalert.org Ecosystems with longer food chains, such as certain marine environments that include birds and mammals, are particularly vulnerable to high degrees of biomagnification. eurekalert.org However, without specific studies on 3-Hexenyl salicylate, its behavior within ecological food webs remains theoretical.

The following table summarizes the currently available ecotoxicological information for 3-Hexenyl salicylate.

| Ecotoxicological Endpoint | Finding/Data | Reference |

|---|---|---|

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | vigon.comkarnatakaaromas.com |

| Bioaccumulative Potential | No data available. | vigon.com |

| Persistence and Degradability | No data is available on the degradability of this substance. | vigon.com |

| Regulatory Suspicion | Suspected to be an environmental toxin. | ewg.org |

Structure Activity Relationship Sar and Mechanistic Investigations of 3 Hexenyl Salicylate Biological Functions

Correlation of 3-Hexenyl Salicylate (B1505791) Stereochemistry with Biological Activity and Elicitation Potential

The biological functionality of 3-hexenyl salicylate is intrinsically linked to its stereochemistry, particularly the configuration around the double bond in the hexenyl moiety. The cis-(Z) and trans-(E) isomers exhibit distinct properties that influence their interaction with biological systems.

The systematic name for the cis-isomer is (Z)-hex-3-enyl 2-hydroxybenzoate. This geometric arrangement, where the alkyl groups are on the same side of the double bond, is critical for its olfactory reception in certain organisms. In contrast, the trans-isomer, (E)-hex-3-enyl salicylate, has a different spatial conformation. nist.gov This difference in three-dimensional structure affects how the molecule fits into and interacts with protein binding sites, such as receptors and enzymes.

A key aspect of its biological activity is the interaction with odorant-binding proteins. The cis-configuration is specifically recognized by certain olfactory receptors, such as those in the OR52 family, which is crucial for its characteristic "green, floral" scent perception. Furthermore, the stereochemistry influences the rate of enzymatic breakdown. The cis-configuration has been observed to slow down hydrolysis by esterases when compared to its trans-counterpart.

The structural specificity for biological activity is highlighted in studies on related green leaf volatiles (GLVs). For instance, in maize, the ability to induce defense genes is highly specific to the structure of (Z)-3-hexen-1-ol, with minor changes in the carbon chain length diminishing its activity. nih.gov This suggests that the spatial arrangement and electron distribution of the cis-isomer of 3-hexenyl salicylate are precisely recognized by plant receptors to initiate a defense response. nih.gov

Table 1: Stereoisomers of 3-Hexenyl Salicylate and their Properties

| Property | cis-3-Hexenyl Salicylate | trans-3-Hexenyl Salicylate |

| Systematic Name | (Z)-hex-3-enyl 2-hydroxybenzoate | (E)-hex-3-enyl 2-hydroxybenzoate nist.gov |

| CAS Registry No. | 65405-77-8 | 68133-77-7 |

| Molecular Formula | C₁₃H₁₆O₃ | C₁₃H₁₆O₃ nist.gov |

| Molecular Weight | 220.26 g/mol | 220.2643 g/mol nist.gov |

| Key Biological Role | Olfactory reception (green, floral scent), plant defense signaling | Exhibits different physicochemical properties from the cis-isomer |

Ligand-Receptor Interactions and Signal Transduction Pathways Modulated by 3-Hexenyl Salicylate in Plants

3-Hexenyl salicylate, a derivative of salicylic (B10762653) acid (SA), is involved in plant defense signaling, a process mediated by complex ligand-receptor interactions and subsequent signal transduction cascades. ontosight.ainih.gov Salicylic acid itself is a critical plant hormone that orchestrates responses to a variety of stressors, including pathogens. vt.edu

Upon recognition, likely by specific binding proteins, 3-hexenyl salicylate can contribute to the activation of plant defense mechanisms. While the direct receptors for 3-hexenyl salicylate are not definitively identified, the pathways it influences are linked to the broader salicylic acid signaling network. This network involves key regulatory proteins such as NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and its paralogs, NPR3 and NPR4. nih.gov These proteins act as receptors for SA and regulate the expression of defense-related genes, including Pathogenesis-Related (PR) genes. nih.govvt.edu

Studies on SA analogs have shown that these compounds can induce the expression of PR1 and strengthen the protein-protein interactions between NPR3 and NPR4, which are crucial steps in the SA-mediated defense response. nih.gov It is plausible that 3-hexenyl salicylate functions in a similar manner, acting as a signaling molecule that modulates these interactions. The binding of salicylates to NPR proteins can lead to the ubiquitination and degradation of NPR1, creating a biphasic response pattern dependent on SA concentration. nih.gov

Furthermore, herbivore-induced plant volatiles (HIPVs), a category that includes derivatives of 3-hexenol, can act as airborne signals that prime or induce defense responses in undamaged parts of the same plant or in neighboring plants. mdpi.comebi.ac.uk This communication can lead to the accumulation of defense-related transcripts and metabolites. For example, (Z)-3-hexenol treatment in maize has been shown to induce transcripts for genes like phenylalanine ammonia-lyase (pal), which is involved in the salicylic acid biosynthesis pathway, leading to an increase in methyl salicylate emissions. nih.gov This indicates that green leaf volatiles can trigger established defense signaling pathways. The perception of these volatile signals likely involves receptor-like kinases (LecRKs) on the cell membrane, which transduce the external signal into the cell, activating downstream responses such as the production of reactive oxygen species (ROS) and stomatal closure. frontiersin.org

Table 2: Key Proteins in Salicylate Signal Transduction

| Protein | Function | Role in Defense Signaling |

| NPR1 | Transcription co-activator | Master regulator of SA-mediated defense, controls PR gene expression. nih.gov |

| NPR3/NPR4 | SA receptors, E3 ubiquitin ligase adaptors | Mediate NPR1 degradation in an SA-dependent manner, fine-tuning the defense response. nih.gov |

| LecRKs | Lectin receptor-like kinases | Perceive extracellular signals (potential role in perceiving volatiles) and initiate downstream signaling cascades. frontiersin.org |

| PAL | Phenylalanine ammonia-lyase | Key enzyme in the phenylpropanoid pathway, leading to SA biosynthesis. nih.gov |

Chemoreception and Olfactory Responses of Insects to 3-Hexenyl Salicylate and its Derivatives

The interaction between insects and 3-hexenyl salicylate or its related compounds is primarily governed by chemoreception, a process involving the detection of chemical cues from the environment. These chemical signals are crucial for behaviors such as host location, feeding, and oviposition. plos.orgnih.gov

Insects possess sophisticated olfactory systems, often located in their antennae, which contain specialized proteins for detecting odorants. Two main families of soluble proteins, odorant-binding proteins (OBPs) and chemosensory proteins (CSPs), are thought to be the first step in olfaction. plos.orgnih.gov They capture hydrophobic molecules like 3-hexenyl salicylate from the air and transport them to olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons. plos.org

The binding of these volatile compounds to OBPs and CSPs is often specific. For example, research on the scarab beetle Holotrichia oblita showed that specific OBPs (HoblOBP6 and HoblOBP7) have high binding affinities to ester plant volatiles like methyl salicylate and (Z)-3-hexenyl acetate (B1210297). nih.gov Silencing these genes significantly reduced the beetle's response to these compounds, indicating their essential role in perception. nih.gov Similarly, in the alfalfa plant bug Adelphocoris lineolatus, certain CSPs bind with high affinity to (Z)-3-hexenyl acetate, playing a role in host recognition. plos.org

The perception of these volatiles can trigger distinct behavioral responses. (Z)-3-hexenyl acetate, a compound structurally related to the hexenyl portion of 3-hexenyl salicylate, has been shown to be an attractant for various insect species. researchgate.netmdpi.com For instance, it elicits strong electroantennogram (EAG) responses and is attractive to the variegated cutworm Peridroma saucia. mdpi.com In some cases, these compounds act synergistically with insect pheromones to enhance attraction. nih.gov

The specificity of the response is critical. The olfactory system of an insect can differentiate between various plant volatiles, allowing it to locate suitable host plants. dpi.qld.gov.au The blend of volatiles released by a plant, which can include salicylates and hexenyl derivatives, provides a chemical signature that guides herbivorous insects. nih.gov

Table 3: Insect Olfactory Proteins and their Ligands

| Insect Species | Olfactory Protein | Ligand(s) | Function |

| Holotrichia oblita | HoblOBP6, HoblOBP7 | Methyl salicylate, (Z)-3-hexenyl acetate, Dibutyl phthalate | Essential for perception of ester plant volatiles. nih.gov |

| Adelphocoris lineolatus | AlinCSP1-3 | (Z)-3-hexenyl acetate | Potential role in host recognition. plos.org |

| Peridroma saucia | PsauGOBP1 | (Z)-3-hexenyl acetate, Citral, Farnesol, Nonanal | Involved in detecting host plant volatiles. mdpi.com |

| Empoasca onukii | EonuCSP6-1 | Benzaldehyde | Involved in chemoreception of host-related volatiles. nih.gov |

Computational Chemistry Approaches to Elucidate 3-Hexenyl Salicylate Interactions and Conformational Dynamics

Computational chemistry provides powerful tools to investigate the molecular properties of 3-hexenyl salicylate, including its structure, conformational dynamics, and interactions with biological targets. These methods complement experimental data and offer insights at an atomic level.

Electronic Structure and Reactivity: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules. For salicylate derivatives, computational approaches using functionals like B3LYP can elucidate molecular geometries and electronic structures. These calculations reveal how intramolecular interactions, such as those between the aromatic ring and the ester group, influence the molecule's conformation and reactivity.

Structure-Activity Relationship (SAR): Computational models are also employed to predict the activity of compounds based on their structure. Structure-Activity Relationship (SAR) approaches can estimate properties like the rate coefficients for atmospheric oxidation reactions. acs.org For instance, different SAR models have been used to estimate the reaction rate coefficients of cis-3-hexenyl esters with OH radicals, demonstrating how the ester side chain influences the reactivity of the C=C double bond. acs.org

Docking and Molecular Dynamics: To understand ligand-receptor interactions, molecular docking simulations can predict how 3-hexenyl salicylate binds to the active site of a protein, such as an olfactory receptor or an enzyme. These simulations can identify key intermolecular interactions like hydrogen bonds and van der Waals forces that stabilize the complex. Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur upon binding.

Table 4: Computed Physicochemical Properties of cis-3-Hexenyl Salicylate

| Property | Value | Source |

| Molecular Weight | 220.27 g/mol | chemscene.com |

| XLogP3 | 4.4 | nih.gov |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 5 | chemscene.com |

| Predicted Collision Cross Section ([M+H]⁺) | 150.8 Ų | uni.lu |

Future Directions and Emerging Research Frontiers for 3 Hexenyl Salicylate

Integration of Omics Technologies in 3-Hexenyl Salicylate (B1505791) Research

The application of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, is set to revolutionize our understanding of 3-Hexenyl Salicylate's role in biological systems. These high-throughput methods provide a comprehensive view of the molecular changes occurring within an organism in response to this compound.

Metabolomics: This approach focuses on the complete set of small-molecule metabolites within a biological sample. Untargeted metabolomics can uncover the metabolic signatures associated with exposure to 3-Hexenyl Salicylate. For instance, in wheat, exposure to the related green leaf volatile (GLV) Z-3-hexenyl acetate (B1210297) led to observable changes in the phenylpropanoid pathway, which is involved in antioxidative processes. frontiersin.orgresearchgate.net Researchers also identified the formation of hexenyl diglycosides, suggesting that aerial Z-3-hexenyl acetate is metabolized in the leaves. frontiersin.orgresearchgate.net Future metabolomic studies on 3-Hexenyl Salicylate could reveal how it is metabolized by plants and insects, and how it influences broader metabolic pathways related to defense and signaling.

Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell or organism. Transcriptomic studies can identify which genes are activated or suppressed in response to 3-Hexenyl Salicylate. For example, research on other GLVs like Z-3-hexenol and E-2-hexenal in plants has shown the upregulation of genes involved in transcriptional regulation, lipid signaling, and cell wall reinforcement. frontiersin.org A transcriptomics study on tomato plants exposed to various (Z)-3-hexenyl esters revealed the overexpression of genes related to the salicylic (B10762653) acid and jasmonic acid pathways, which are crucial for plant defense. google.com Similar research on 3-Hexenyl Salicylate could pinpoint the specific genetic pathways it triggers in plants to enhance pest resistance.

Proteomics: This is the large-scale study of proteins. Proteomic analysis can identify the specific proteins that interact with 3-Hexenyl Salicylate or whose expression levels change upon exposure. This could include odorant-binding proteins in insects that detect the compound, or defense-related enzymes in plants that are produced as part of an induced resistance response. foreverest.net

The integration of these omics technologies in a multi-omics approach offers a powerful strategy to build a comprehensive picture of the molecular interactions of 3-Hexenyl Salicylate. nih.govkosfaj.orgmdpi.com By correlating data from metabolomics, transcriptomics, and proteomics, researchers can bridge the gap between genotype and phenotype, leading to a more complete understanding of its biological functions. frontiersin.orgmdpi.com

Sustainable Bioproduction and Biotechnological Applications of 3-Hexenyl Salicylate

Current production of 3-Hexenyl Salicylate primarily relies on chemical synthesis through the esterification of salicylic acid and cis-3-hexenol. scentree.co While effective, there is growing interest in developing more sustainable bioproduction methods.

Microbial Cell Factories: One promising avenue is the use of engineered microbial cell factories for the biosynthesis of phenolic acids and their derivatives. nih.gov By introducing specific metabolic pathways into microorganisms like bacteria or yeast, it may be possible to produce 3-Hexenyl Salicylate from simple sugars or other renewable feedstocks. This approach aligns with the principles of green chemistry and could offer a more environmentally friendly alternative to traditional chemical synthesis.

Biotechnological Applications in Agriculture: The ability of 3-Hexenyl Salicylate and related compounds to act as signaling molecules in plant defense opens up significant biotechnological applications, particularly in controlled agricultural systems for pest management. chemimpex.com It has been shown to attract natural predators of agricultural pests, making it a valuable tool for biological pest control. smolecule.com Research has demonstrated that other (Z)-3-hexenyl esters can induce defense mechanisms in plants, making them repel pests and/or attract the natural enemies of those pests. google.com This can be applied in "push-pull" strategies, where the compound is used to "push" pests away from crops and "pull" in beneficial insects. mdpi.com

Future research will likely focus on optimizing the delivery of 3-Hexenyl Salicylate in agricultural settings to maximize its effectiveness and longevity. This could involve its incorporation into lures, dispensers, or even its production by genetically modified plants to provide continuous protection. mdpi.com

Exploration of Unconventional Biological Roles and Ecosystem Services of 3-Hexenyl Salicylate

While the role of 3-Hexenyl Salicylate in plant defense against herbivores is becoming clearer, there is potential for it to have other, as yet undiscovered, biological roles and to contribute to various ecosystem services.

Interspecific and Intraspecific Communication: The compound is known to be involved in inter-plant communication, signaling danger to neighboring plants. However, the nuances of this communication, such as the specificity of the signal and the range of responding species, are still being investigated. There is also evidence of intraspecific and ontogenetic variation in the volatile organic compound (VOC) bouquets of plants, which could have significant effects on plant-plant communication. ebi.ac.ukebi.ac.uk

Influence on Pollinators and Other Beneficial Organisms: Beyond attracting predators of pests, 3-Hexenyl Salicylate may also influence the behavior of pollinators and other beneficial organisms. Its floral and green scent profile could play a role in attracting pollinators, thereby contributing to plant reproductive success. thegoodscentscompany.com Further research is needed to understand these complex interactions and their implications for ecosystem health.

Antimicrobial Properties: Some VOCs have been shown to have antimicrobial properties, inhibiting the growth of plant pathogens. frontiersin.org While not a primary focus of current research, exploring the potential antimicrobial activity of 3-Hexenyl Salicylate could open up new applications in protecting plants from diseases.

Development of Advanced Materials and Delivery Systems for Controlled Release of 3-Hexenyl Salicylate in Ecological Applications

To effectively utilize 3-Hexenyl Salicylate in agricultural and other ecological applications, the development of advanced materials and delivery systems for its controlled release is crucial. ukri.org

Microencapsulation: One of the most promising technologies is microencapsulation. This involves enclosing the liquid 3-Hexenyl Salicylate in a solid shell, creating microcapsules. These capsules can be designed to release the compound slowly over time, providing long-lasting effects. ukri.org Research has been conducted on various shell materials, including silica, polymers like poly(methylmethacrylate) (B3431434) (PMMA), and composites, to optimize the release rate and mechanical stability of the microcapsules. ukri.org Double-shelled microcapsules have shown better performance in reducing leakage. ukri.org

Polymeric Films: Another approach is the use of permeable polymeric films that have 3-Hexenyl Salicylate dissolved within them. The compound can then evolve from the film into the environment through molecular diffusion in a sustained and controlled manner. google.com

Nanotechnology-based Systems: The application of nanotechnology could lead to even more sophisticated delivery systems. Nanoparticles or nanofibers could be loaded with 3-Hexenyl Salicylate, allowing for highly targeted and efficient release.

The development of these advanced delivery systems will be critical for the practical and widespread application of 3-Hexenyl Salicylate in sustainable agriculture and other ecological contexts. By ensuring a controlled and prolonged release, these technologies can enhance its efficacy while minimizing environmental impact.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and distinguish 3-Hexenyl salicylate isomers in plant volatile blends?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with retention indices (RI) and reference standards. For example, cis-3-Hexenyl salicylate (CAS 65405-77-8) has a specific RI of 1668–1669 on non-polar columns, as demonstrated in GC-MS analyses of plant volatiles . Structural confirmation requires comparison with synthetic standards and nuclear magnetic resonance (NMR) to resolve geometric isomerism (e.g., cis vs. trans) .

Q. What physicochemical properties of 3-Hexenyl salicylate are critical for experimental design in plant defense studies?

- Key Properties :

- Molecular weight : 220.29 g/mol, influencing volatility and diffusion rates in ecological experiments .

- LogP (4.98) : Predicts lipophilicity, affecting membrane permeability in bioassays and solubility in organic solvents for extraction .

- Volatility : Classified as a semi-volatile organic compound (SVOC), requiring controlled dispensing methods (e.g., slow-release dispensers) in field trials .

Q. How can structural characteristics of 3-Hexenyl salicylate explain its role in plant-insect interactions?

- Structural Insights : The ester linkage between salicylic acid and the cis-3-hexenyl moiety enhances volatility, enabling airborne signaling. The cis configuration is critical for receptor specificity in insect olfactory systems, as shown in bioassays comparing cis and trans isomers .

Advanced Research Questions

Q. What transcriptomic approaches are used to study 3-Hexenyl salicylate’s role in plant defense priming?

- Methodology : RNA sequencing (RNA-seq) of plants exposed to synthetic 3-Hexenyl salicylate can identify differentially expressed genes (DEGs). For example, in tomato, HIPVs like methyl salicylate and related esters upregulate jasmonic acid (JA) pathway genes, measured via fold-change analysis (e.g., log2FC > 2) and functional enrichment tools (e.g., GO term analysis) . Experimental controls must include untreated plants and solvent-only exposures to isolate VOC-specific effects .

Q. How should researchers design field experiments to evaluate 3-Hexenyl salicylate’s ecological impact as a HIPV?

- Considerations :

- Dispenser calibration : Use 180–556 dispensers/ha for consistent emission rates, as validated in vineyard and hop trials .

- Replication : Block designs with ≥3 replicates per treatment to account for environmental variability .

- Bioassay integration : Pair field data with lab bioassays (e.g., Y-tube olfactometers) to correlate insect attraction with volatile concentration gradients .

Q. How can contradictions in bioassay data on 3-Hexenyl salicylate’s effects on insect behavior be resolved?

- Analytical Strategies :

- Dose-response curves : Test concentrations from 0.1–100 ng/μL to identify thresholds for repellent/attractant effects .

- Temporal variability : Account for insect maturity stages (e.g., Telenomus podisi parasitoid responsiveness varies with age) using generalized linear mixed models (GLMMs) .

- Cross-species validation : Compare results across taxa (e.g., aphids vs. parasitoids) to distinguish compound-specific vs. context-dependent effects .

Q. What advanced analytical techniques are recommended for quantifying 3-Hexenyl salicylate in complex biological matrices?

- Techniques :

- GC×GC-TOFMS : Two-dimensional GC enhances resolution in plant tissue extracts by separating co-eluting isomers .

- Stable isotope dilution : Use deuterated internal standards (e.g., d₅-salicylic acid) for precise quantification in LC-MS/MS .

- SPME fiber optimization : Select carboxen/polydimethylsiloxane (CAR/PDMS) fibers for headspace sampling, validated in fruit volatile studies .

Data Contradiction Analysis

- Isomer-Specific Activity : Discrepancies in insect attraction studies (e.g., cis vs. trans isomers) may arise from incomplete chromatographic separation. Always confirm isomer purity via NMR or chiral GC columns .

- Context-Dependent Volatile Effects : Variability in plant transcriptomic responses (e.g., JA vs. SA pathway dominance) can be addressed by standardizing plant growth stages and stress induction protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.